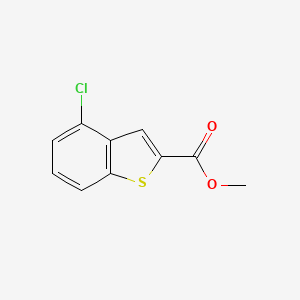
Methyl 4-chloro-1-benzothiophene-2-carboxylate
Übersicht
Beschreibung
“Methyl 4-chloro-1-benzothiophene-2-carboxylate” is a derivative of benzothiophene . Benzothiophene and its derivatives are important heterocyclic compounds with diverse applications in medicinal chemistry and material science . They have been reported to possess a wide range of therapeutic properties .
Synthesis Analysis
The synthesis of benzothiophene derivatives has been achieved through various methods . One such method involves an aryne reaction with alkynyl sulfides . This method allows for the synthesis of a wide range of 3-substituted benzothiophenes from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .Molecular Structure Analysis
The molecular structure of “Methyl 4-chloro-1-benzothiophene-2-carboxylate” is represented by the formula C10H7ClO2S . It is a derivative of benzothiophene, a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .Physical And Chemical Properties Analysis
“Methyl 4-chloro-1-benzothiophene-2-carboxylate” has a molecular weight of 226.67900 . It has a density of 1.392g/cm3 . Its boiling point is 338.693ºC at 760 mmHg , and its melting point is between 95-97ºC .Wissenschaftliche Forschungsanwendungen
Synthesis and Electrochemical Behavior
Methyl 4-chloro-1-benzothiophene-2-carboxylate is involved in the synthesis and electrochemical studies of related compounds, demonstrating its utility in electrochemical reduction processes. The study by Rejňák et al. (2004) elaborated on the preparative method of synthesis for new derivatives and investigated the electrochemical behavior of methyl 3-chloro-, bromo-, and iodo-1-benzothiophene-2-carboxylates. The research found that the reduction of these compounds follows an ECE mechanism, indicating a detailed pathway for their electrochemical behavior and potential applications in various electrochemical systems Rejňák et al., 2004.
Chemical Reactions and Synthesis Routes
Further studies show the chemical versatility of related thiophene derivatives. Corral and Lissavetzky (1984) explored reactions with methyl 3-hydroxythiophene-2-carboxylate, presenting a new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids. This research demonstrates the potential of thiophene derivatives in synthesizing complex organic compounds, highlighting the broader chemical utility of such structures Corral & Lissavetzky, 1984.
Metal-Organic Frameworks (MOFs) and Luminescence Sensing
A notable application in the field of materials science is the construction of metal-organic frameworks (MOFs) using thiophene-functionalized dicarboxylates. Zhao et al. (2017) constructed a family of thiophene-based MOFs capable of efficient luminescent sensing for environmental contaminants, including Hg(II), Cu(II), Cr(VI), and salicylaldehyde. This research underlines the importance of thiophene derivatives in developing advanced materials for environmental monitoring and pollutant detection Zhao et al., 2017.
Polymeric Materials and Lithium-Ion Batteries
The synthesis of novel polycyclic heterocyclic ring systems, including benzothiophene derivatives, showcases the potential for creating advanced polymeric materials. Sasaki et al. (1995) synthesized a novel compound, highlighting its utility in developing new materials with potential applications in various technological fields, such as electronics and materials science Sasaki et al., 1995.
Safety And Hazards
Zukünftige Richtungen
The future directions of “Methyl 4-chloro-1-benzothiophene-2-carboxylate” research could involve further investigation of its potential therapeutic applications . It has been shown to have antimicrobial, antifungal, and anticancer activity . Therefore, it could be a promising candidate for the development of new antimicrobial and anticancer agents .
Eigenschaften
IUPAC Name |
methyl 4-chloro-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO2S/c1-13-10(12)9-5-6-7(11)3-2-4-8(6)14-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXPDFHEOUVFRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625900 | |
| Record name | Methyl 4-chloro-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloro-1-benzothiophene-2-carboxylate | |
CAS RN |
35212-95-4 | |
| Record name | Methyl 4-chloro-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

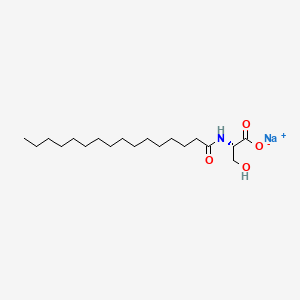
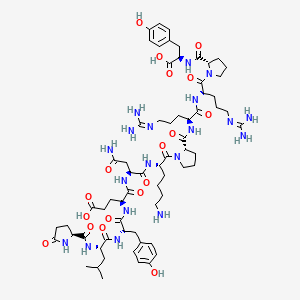
![3-[22-Acetamido-4-[[6-amino-1-[2-[(1-amino-3-methyl-1-oxobutan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]carbamoyl]-13-benzyl-10-[3-(diaminomethylideneamino)propyl]-16-(1H-imidazol-5-ylmethyl)-7-(1H-indol-3-ylmethyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricos-19-yl]propanoic acid](/img/structure/B1592916.png)
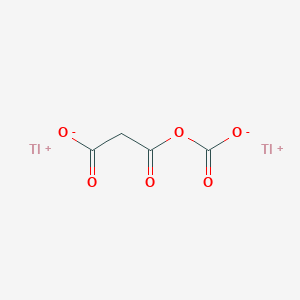
![9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1592919.png)
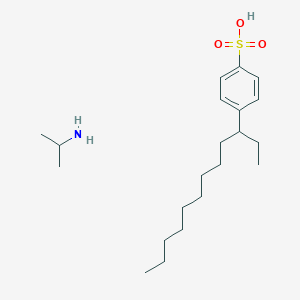
![[4-[Bis(2-hydroxy-3-methyl-6-propan-2-ylphenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;hydrogen sulfate](/img/structure/B1592923.png)
![5-Chloro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1592924.png)
![N-methoxy-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B1592925.png)
![(1H-Pyrrolo[2,3-b]pyridin-5-ylmethyl)-carbamic acid tert-butyl ester](/img/structure/B1592926.png)
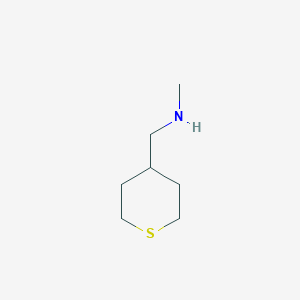
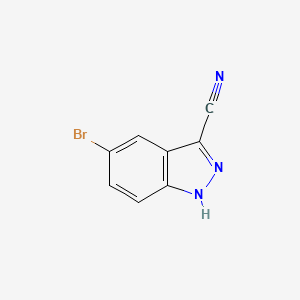
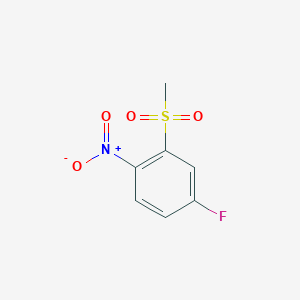
![4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B1592935.png)